molecular formula C24H23N3O3 B2372080 (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034530-98-6

(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2372080
CAS RN: 2034530-98-6
M. Wt: 401.466
InChI Key: FCUQWBWEROLERK-UHFFFAOYSA-N
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Description

(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as BDP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BDP belongs to the class of pyrrolidine-based compounds and is known to have a wide range of biological activities.

Scientific Research Applications

Synthesis Techniques and Applications

Synthesis of Novel Compounds

Research has developed methods for synthesizing functionalized novel compounds, such as fused chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives, via ANRORC rearrangement, highlighting the chemical versatility of related structures (Sambaiah et al., 2017).

Antibacterial and Insecticidal Potential

Another study synthesized pyrimidine linked pyrazole heterocyclics evaluating their insecticidal and antibacterial potential, indicating the bioactivity potential of compounds with similar frameworks (Deohate & Palaspagar, 2020).

Quaternary Oxovanadium(V) Complexes

Research on quaternary oxovanadium(V) complexes incorporating hydrazone ligands contributes to our understanding of metal-organic frameworks involving benzoyl groups, suggesting potential applications in catalysis and materials science (Mondal, Drew, & Ghosh, 2009).

Pentasubstituted Pyrroles Synthesis

A study on the synthesis of symmetrical pentasubstituted pyrroles, which could be structurally related to the query compound, reveals insights into the synthesis of complex heterocyclic structures (Ravindran et al., 2007).

properties

IUPAC Name

[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-16-14-17(2)26-24(25-16)30-19-12-13-27(15-19)23(29)21-11-7-6-10-20(21)22(28)18-8-4-3-5-9-18/h3-11,14,19H,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUQWBWEROLERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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